![molecular formula C17H23N3O2 B2832338 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 924861-22-3](/img/structure/B2832338.png)
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
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Overview
Description
The compound “3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione” is a pyrrolidinone derivative with a phenylpiperazine moiety. Pyrrolidinones are a class of compounds that contain a five-membered lactam ring. They are found in many pharmaceuticals and exhibit a wide range of biological activities . Phenylpiperazines are a class of compounds containing a phenyl group attached to a piperazine ring. They are often found in drugs and can have various effects depending on their other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. The pyrrolidinone moiety could potentially undergo reactions at the carbonyl group, while the phenylpiperazine moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. Some related compounds are reported to be solids at room temperature .Scientific Research Applications
- The compound was synthesized through reductive amination and characterized by spectroscopic techniques .
- Docking studies with oxidoreductase proteins supported its inhibitory potency .
- While specific data on this compound’s anticancer activity is not available, its structural features warrant further investigation .
- Although direct evidence for this compound is lacking, its coumarin scaffold suggests potential antiviral activity .
- While this compound’s direct anticoagulant effects are not documented, its coumarin core could be relevant .
- Although specific data for this compound is scarce, its structural similarity to known antioxidants warrants investigation .
Antimicrobial Activity
Anticancer Potential
Anti-HIV Research
Anticoagulant Properties
Antioxidant and Anti-inflammatory Effects
Piperazine-Based Drug Discovery
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-phenylpiperazine derivatives, have been reported to exhibit significant antibacterial and antifungal activity . They have also been reported as acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) .
Mode of Action
For instance, 4-phenylpiperazine derivatives have been reported to exhibit antimicrobial activity by interacting with the crystal structure of oxidoreductase proteins .
Biochemical Pathways
Related compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to microbial growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are p-gp substrates .
Result of Action
Related compounds have been reported to exhibit significant antibacterial and antifungal activity , suggesting that they may inhibit the growth and proliferation of certain microbes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIZAEWPSRYCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |
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